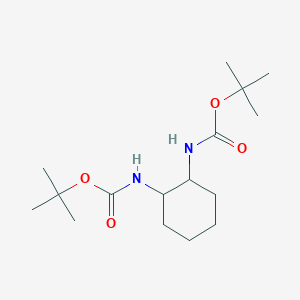

(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine

Descripción

(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine is a stereochemically defined cyclohexanediamine derivative where both amine groups are protected by tert-butoxycarbonyl (Boc) groups. The Boc groups enhance solubility in organic solvents, improve stability during synthetic procedures, and allow controlled deprotection under acidic conditions. This compound is pivotal in asymmetric synthesis, particularly for constructing chiral ligands or intermediates in pharmaceuticals and catalysis.

Propiedades

Fórmula molecular |

C16H30N2O4 |

|---|---|

Peso molecular |

314.42 g/mol |

Nombre IUPAC |

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |

InChI |

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |

Clave InChI |

VHCGSTKNYQISER-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (1S,2S)-N,N’-Diboc-1,2-ciclohexanodamina generalmente implica la protección de (1S,2S)-1,2-ciclohexanodamina con grupos tert-butoxicarbonilo (Boc). Un método común es hacer reaccionar (1S,2S)-1,2-ciclohexanodamina con di-tert-butil dicarbonato (Boc2O) en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto resultante se purifica luego por recristalización o cromatografía en columna.

Métodos de producción industrial

En entornos industriales, la producción de (1S,2S)-N,N’-Diboc-1,2-ciclohexanodamina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas automatizados para controlar las condiciones de reacción con precisión. Los pasos de purificación pueden incluir destilación, cristalización y filtración para garantizar la alta pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

(1S,2S)-N,N’-Diboc-1,2-ciclohexanodamina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los grupos protectores Boc se pueden eliminar selectivamente en condiciones ácidas para producir la diamina libre.

Reacciones de reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo de los reactivos utilizados.

Reacciones de oxidación: La oxidación puede conducir a la formación de diferentes grupos funcionales en el anillo de ciclohexano.

Reactivos y condiciones comunes

Condiciones ácidas: El ácido trifluoroacético (TFA) se usa comúnmente para eliminar los grupos protectores Boc.

Agentes reductores: El hidruro de litio y aluminio (LiAlH4) se puede usar para reacciones de reducción.

Agentes oxidantes: El permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan para reacciones de oxidación.

Principales productos formados

Diamina libre: La eliminación de grupos Boc produce (1S,2S)-1,2-ciclohexanodamina.

Derivados reducidos: Las reacciones de reducción pueden producir varios derivados de amina.

Productos oxidados: La oxidación puede introducir grupos hidroxilo o carbonilo en el anillo de ciclohexano.

Aplicaciones Científicas De Investigación

Chiral Building Block

(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into synthetic pathways makes it invaluable in the production of pharmaceuticals and agrochemicals. It serves as a precursor for various derivatives that exhibit biological activity.

Table 1: Applications in Organic Synthesis

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Used to synthesize chiral amines and other drug intermediates | Antidepressants, antihypertensives |

| Agrochemical Production | Acts as a precursor for pesticides and herbicides | Chiral herbicides |

| Polymer Chemistry | Utilized in the synthesis of chiral polymers | Biodegradable plastics |

Enzyme Mechanisms and Protein Interactions

In biological research, this compound has been employed to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate how chirality affects biological activity and binding affinities.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The binding affinity was measured using surface plasmon resonance techniques, revealing significant interactions between the compound and target enzymes.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo selective reactions allows for the formation of complex structures required for drug efficacy.

Table 2: Pharmaceutical Applications

| Drug Class | Application Description | Notable Compounds |

|---|---|---|

| Anticancer Agents | Used in the synthesis of compounds targeting cancer cells | Chiral amines with anticancer properties |

| Antiviral Medications | Intermediate in antiviral drug synthesis | Nucleoside analogs |

Production of Agrochemicals and Dyes

In industrial settings, this compound is used in the production of agrochemicals and dyes. Its stability under various conditions makes it suitable for large-scale applications.

Case Study: Agrochemical Development

Research highlighted its role in developing novel herbicides that exhibit selective action against specific weed species while minimizing environmental impact. The compound's reactivity allows for modifications that enhance herbicidal properties .

Key Mechanistic Insights

- Coordination with Metal Ions : The compound can form complexes with metal ions, facilitating catalytic processes.

- Influence on Reaction Pathways : The presence of Boc groups can alter reaction pathways, leading to different product distributions depending on reaction conditions.

Mecanismo De Acción

El mecanismo de acción de (1S,2S)-N,N’-Diboc-1,2-ciclohexanodamina implica su capacidad de actuar como un ligando o catalizador quiral en diversas reacciones químicas. Los grupos protectores Boc proporcionan impedimento estérico, lo que puede influir en la selectividad y el resultado de las reacciones. El compuesto puede coordinarse con iones metálicos, formando complejos que facilitan los procesos catalíticos. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y las condiciones de reacción.

Comparación Con Compuestos Similares

Comparison with Similar Cyclohexanediamine Derivatives

Structural and Functional Differences

The table below compares key structural features and applications of (1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine with related compounds:

Key Comparative Analysis

Protecting Group Effects

- Boc vs. Tosyl : Boc groups are acid-labile, enabling selective deprotection, while tosyl groups are stable under acidic conditions and often require harsh reducing agents for removal. Tosyl derivatives (e.g., CAS 212555-28-7) are utilized in stereoselective synthesis and coordination chemistry due to their robust nature .

- Methyl vs. Phosphino: Methyl-substituted diamines (e.g., (1S,2S)-N,N'-dimethyl derivative, CAS 87583-89-9) are smaller and less sterically hindered, making them effective ligands in Cu-catalyzed cross-coupling reactions . Phosphino-substituted analogs (e.g., ) exhibit superior electron-donating properties, critical for enantioselective catalysis .

Stereochemical Considerations

The (1S,2S) configuration is crucial for achieving high enantioselectivity. For example, (1S,2S)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine enables chiral recognition in supramolecular systems with α values (KSS/KRR) up to 6.3 .

Research Findings and Trends

- Synthetic Methodologies : Chemoenzymatic routes (e.g., using lipases or transaminases) are preferred for synthesizing enantiopure cyclohexanediamines, avoiding racemization .

- Emerging Applications : Salen-type ligands derived from cyclohexanediamines are gaining traction in materials science for constructing metal-organic frameworks (MOFs) .

Actividad Biológica

Overview

(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine is a chiral diamine compound characterized by two tert-butoxycarbonyl (Boc) protecting groups on its nitrogen atoms. This compound has garnered attention for its applications in organic synthesis and biological research due to its unique structural properties and reactivity. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molar Mass : 214.3 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 114-115 °C

This compound acts primarily as a chiral ligand or catalyst in various chemical reactions. The Boc groups provide steric hindrance that influences the selectivity and outcomes of reactions. The compound can coordinate with metal ions, forming complexes that facilitate catalytic processes. This property is crucial in applications involving enzyme mechanisms and protein-ligand interactions.

Enzyme Interactions

Research indicates that this compound plays a significant role in studying enzyme mechanisms. Its ability to act as a chiral ligand enables the formation of enzyme-substrate complexes that can be analyzed to understand catalytic efficiency and selectivity.

Anticancer Potential

The compound has shown promise in cancer research. For instance, studies have demonstrated its effectiveness in synthesizing derivatives that exhibit anticancer properties. Its role as an organocatalyst facilitates the development of complex molecules that can target cancer cells selectively.

Case Studies

-

Study on Protein-Ligand Interactions :

- A study utilized this compound to explore its interaction with specific enzymes involved in metabolic pathways. The findings indicated enhanced binding affinity compared to non-chiral counterparts, highlighting the importance of chirality in drug design.

-

Anticancer Activity :

- In a series of assays, derivatives synthesized using this compound were tested against various cancer cell lines. Results showed significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Applications in Research

The compound serves multiple purposes across various fields:

- Organic Synthesis : Used as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development : Acts as an intermediate in the synthesis of pharmaceuticals requiring chiral amine functionalities.

- Agrochemicals and Polymers : Employed in producing agrochemicals and polymer materials due to its stable structure.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2R)-N,N'-Diboc-1,2-cyclohexanediamine | Similar structure but different stereochemistry | Exhibits different biological activity profiles |

| (S,S)-N-Boc-1,2-Diaminopropane | Shorter carbon chain | Different reactivity patterns due to chain length |

| 1,2-Diaminocyclohexane | Unprotected amine groups | More reactive but less stable than Boc-protected forms |

Q & A

Basic Research Questions

Q. How can the stereoselective synthesis of (1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine be optimized to minimize racemization?

- Methodological Answer : Use Boc-protection under anhydrous conditions (e.g., Boc₂O in CH₂Cl₂ with TEA as a base) at 0–5°C to prevent epimerization. Monitor reaction progress via TLC (hexane/EtOAc 3:1). For workup, employ pH-controlled extraction (neutralize excess acid with NaHCO₃) to isolate the product. Racemization risks increase at elevated temperatures; thus, avoid prolonged reflux .

Q. What purification strategies are effective for isolating this compound from diastereomeric byproducts?

- Methodological Answer : Use chiral column chromatography (e.g., Chiralpak IA/IB) with a hexane/isopropanol gradient (90:10 to 70:30). Alternatively, recrystallization from a toluene/heptane mixture (1:4) selectively precipitates the cis-isomer. Confirm purity via HPLC (UV detection at 254 nm) and compare retention times with authentic standards .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

- Methodological Answer : Perform X-ray crystallography to resolve the absolute configuration (as demonstrated for analogous cis-cyclohexanediamine derivatives in ). Complement with ¹H-NMR coupling constants (J = 8–12 Hz for cis-diamines) and NOESY to verify spatial proximity of NHBoc groups .

Q. What are the stability considerations for this compound under acidic or basic conditions?

- Methodological Answer : The Boc group is labile in strong acids (e.g., TFA) but stable in mild bases (pH < 10). Avoid prolonged exposure to amines (e.g., Et₃N), which can catalyze decomposition. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound perform as a chiral ligand in asymmetric catalysis compared to its deprotected analogs?

- Methodological Answer : The Boc groups sterically hinder metal coordination, reducing catalytic activity but enhancing enantioselectivity in Pd-catalyzed allylic alkylations . Compare turnover numbers (TONs) and ee values with N,N'-dimethyl or N,N'-tosyl derivatives (see ligand studies in ). Deprotection in situ (using TFA) restores coordination sites for applications requiring higher reactivity .

Q. Why do cis-1,2-cyclohexanediamine derivatives exhibit lower coordination versatility compared to trans-isomers?

- Methodological Answer : Cis-isomers form strained five-membered chelate rings with metals (e.g., Cu²⁺), leading to distorted geometries and reduced stability. Trans-isomers enable linear coordination, as shown in X-ray structures of trans-N,N′-bis(salicylidene) complexes . Computational studies (DFT) reveal higher strain energy (+15–20 kJ/mol) for cis-configurations .

Q. How can computational methods predict the reactivity of this compound in supramolecular assemblies?

- Methodological Answer : Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to model hydrogen-bonding interactions. Analyze electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. Validate with experimental data from IR spectroscopy (N-H stretches at 3300–3400 cm⁻¹) .

Q. How to reconcile contradictory data on the enantioselectivity of this compound in different solvent systems?

- Methodological Answer : Solvent polarity modulates transition-state stabilization . For example, in nonpolar solvents (toluene), steric effects dominate, favoring ee > 90%. In polar aprotic solvents (DMF), solvation of intermediates reduces selectivity (ee < 70%). Systematically vary solvents and correlate with Kamlet-Taft parameters to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.